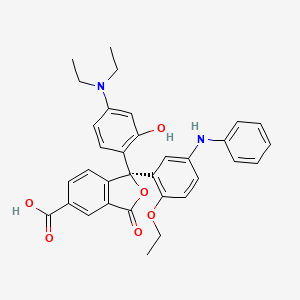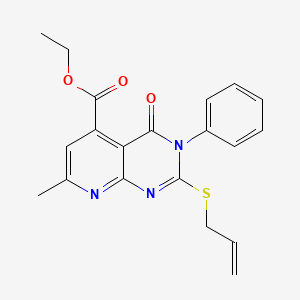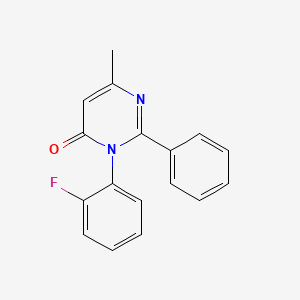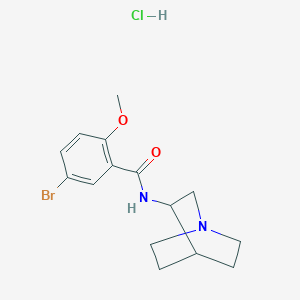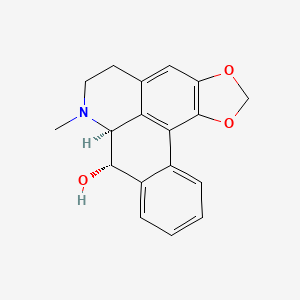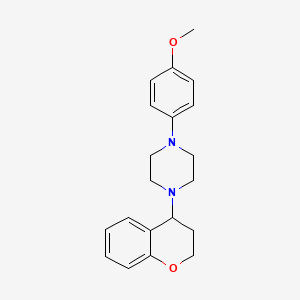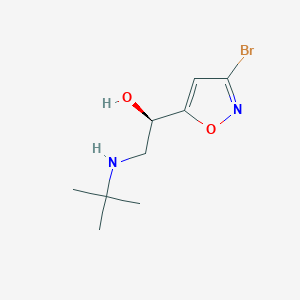
Broxaterol, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Broxaterol, ®- is a β2 adrenoreceptor agonist, which means it is part of a class of drugs that affect the smooth muscle receptors in the body. This compound is often used in the treatment of respiratory diseases that respond to this type of treatment . The IUPAC name for Broxaterol is 1-(3-Bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol .
Méthodes De Préparation
The synthesis of Broxaterol involves several steps:
1,3-Dipolar Cycloaddition: The reaction between bromonitrile oxide, produced in situ from dibromoformaldoxime, and 3-butyn-2-one gives a mixture of isoxazoles.
Selective α-Bromination: The acetyl group is selectively brominated using pyridinium tribromide to produce a bromoketone.
Amination: The bromoethanol derivative is treated with tert-butylamine to yield Broxaterol.
Analyse Des Réactions Chimiques
Broxaterol undergoes various chemical reactions:
Oxidation: Broxaterol can be oxidized under specific conditions to form different products.
Reduction: The reduction of Broxaterol can lead to the formation of simpler alcohol derivatives.
Substitution: Broxaterol can undergo substitution reactions, particularly at the bromine atom, to form various derivatives.
Common reagents used in these reactions include pyridinium tribromide for bromination, sodium borohydride for reduction, and tert-butylamine for amination . The major products formed from these reactions are typically derivatives of the original compound with modifications at specific functional groups .
Applications De Recherche Scientifique
Broxaterol has several scientific research applications:
Mécanisme D'action
Broxaterol works by targeting beta-2 adrenergic receptors located in the smooth muscle of the airways . Upon administration, Broxaterol binds to these receptors, mimicking the action of endogenous catecholamines like epinephrine . This binding activates the intracellular enzyme adenylate cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . Increased levels of cAMP lead to the activation of protein kinase A (PKA), which then phosphorylates myosin light-chain kinase (MLCK) . Phosphorylation of MLCK inhibits its activity, reducing myosin light chain phosphorylation, and leading to relaxation of the smooth muscle cells . This results in bronchodilation, facilitating easier breathing for individuals with obstructive respiratory conditions .
Comparaison Avec Des Composés Similaires
Broxaterol is compared with other β2 adrenoreceptor agonists such as salbutamol, salmeterol, and formoterol . While all these compounds share a similar mechanism of action, Broxaterol has been found to have a higher effectiveness when administered orally compared to salbutamol . This is likely due to its greater bioavailability . Additionally, Broxaterol has shown a marked bronchodilating activity and is effective in inhibiting asthmogenic mediator release both in vitro and in vivo .
Similar compounds include:
Salbutamol: Another β2 adrenoreceptor agonist used for the treatment of asthma and COPD.
Salmeterol: A long-acting β2 adrenoreceptor agonist used for the maintenance treatment of asthma and COPD.
Formoterol: Another long-acting β2 adrenoreceptor agonist used for the treatment of asthma and COPD.
Broxaterol’s uniqueness lies in its higher effectiveness and bioavailability when administered orally, making it a valuable compound in the treatment of respiratory diseases .
Propriétés
Numéro CAS |
104164-30-9 |
|---|---|
Formule moléculaire |
C9H15BrN2O2 |
Poids moléculaire |
263.13 g/mol |
Nom IUPAC |
(1R)-1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3/t6-/m1/s1 |
Clé InChI |
JBRBWHCVRGURBA-ZCFIWIBFSA-N |
SMILES isomérique |
CC(C)(C)NC[C@H](C1=CC(=NO1)Br)O |
SMILES canonique |
CC(C)(C)NCC(C1=CC(=NO1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


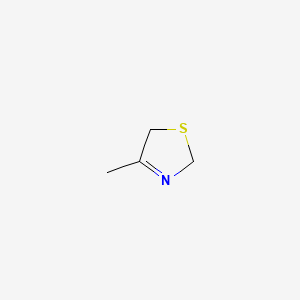
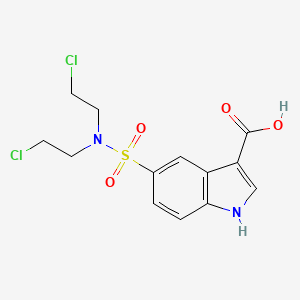
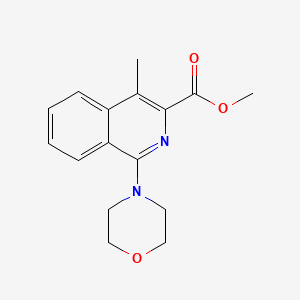


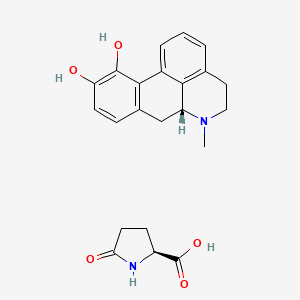
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
